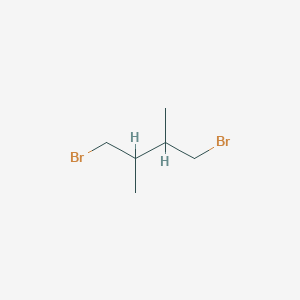
1,4-Dibromo-2,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,3-dimethylbutane is an organobromine compound with the molecular formula C6H12Br2. It is a derivative of butane, where two bromine atoms are attached to the first and fourth carbon atoms, and two methyl groups are attached to the second and third carbon atoms. This compound is known for its use in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-dimethylbutane can be synthesized through the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane. This reaction involves the removal of hydrogen bromide (HBr) from the tetrabromo compound, resulting in the formation of the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound typically involves the bromination of 2,3-dimethylbutane. This process requires the use of bromine (Br2) as a reagent and is carried out under controlled conditions to ensure the selective bromination at the desired positions on the butane molecule .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,3-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 2,3-dimethyl-1,3-butadiene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used to promote elimination reactions.
Major Products Formed
Substitution Reactions: Products include 1,4-dihydroxy-2,3-dimethylbutane and 1,4-diamino-2,3-dimethylbutane.
Elimination Reactions: The major product is 2,3-dimethyl-1,3-butadiene.
Scientific Research Applications
1,4-Dibromo-2,3-dimethylbutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound is utilized in the preparation of functional polymers through multicomponent cyclopolymerizations.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,3-dimethylbutane primarily involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a precursor to more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- **1,2-Dib
Properties
CAS No. |
54462-70-3 |
|---|---|
Molecular Formula |
C6H12Br2 |
Molecular Weight |
243.97 g/mol |
IUPAC Name |
1,4-dibromo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12Br2/c1-5(3-7)6(2)4-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
STFHKSYRFIGDIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


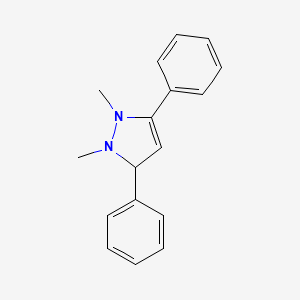
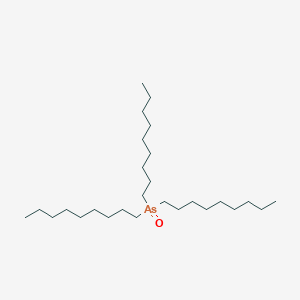
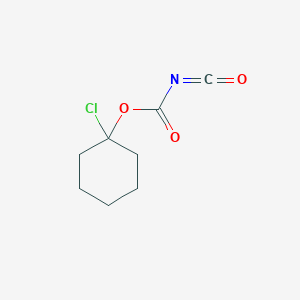

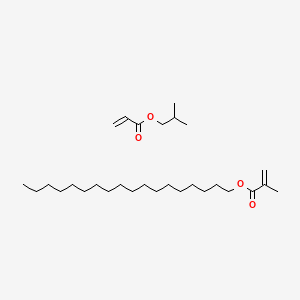
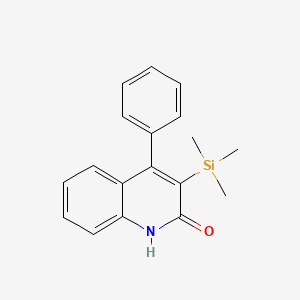
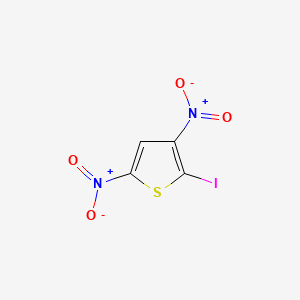
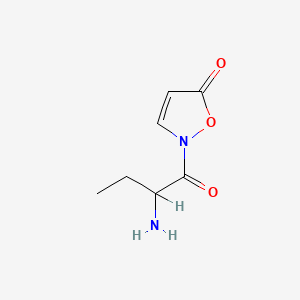
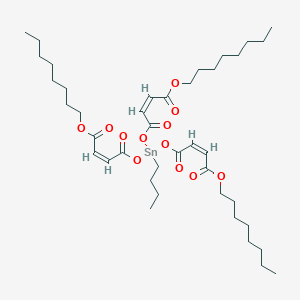
![2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine](/img/structure/B14643937.png)
![Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14643938.png)

![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)

